Chemical structure and properties of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine
Chemical structure and properties of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine
An In-Depth Technical Guide to 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrolo[1,2-b]pyridazine core is a privileged scaffold known for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] The introduction of a chloromethyl group at the 6-position furnishes a highly versatile and reactive handle, enabling its use as a pivotal building block for the synthesis of complex molecular architectures and chemical libraries.[4] This document details the compound's chemical structure, physicochemical properties, a proposed synthetic pathway, its characteristic reactivity, and potential applications. Furthermore, it provides essential guidelines for safe handling and storage, grounded in established laboratory safety protocols.
The Pyrrolo[1,2-b]pyridazine Scaffold: A Foundation of Versatility
The pyrrolo[1,2-b]pyridazine system is a nitrogen-bridgehead aromatic heterocycle, formally derived from the fusion of a pyrrole and a pyridazine ring.[5] This planar, electron-rich scaffold has garnered substantial attention from the scientific community due to its intriguing biological profile and optical properties.[6] Molecules incorporating this core have been investigated as inhibitors of critical enzymes such as Poly (ADP-ribose) polymerase (PARP) and Janus kinases (JAKs), highlighting their therapeutic potential.[3][7] The unique electronic distribution and rigid conformation of the fused rings also make these compounds candidates for development as light-emitting materials, where π-π stacking interactions in the solid state can facilitate electron mobility.[4][6]
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine: The Core Compound
The subject of this guide, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, is a derivative designed for synthetic utility. The chloromethyl group (–CH₂Cl) is a potent electrophilic moiety, transforming the stable heterocyclic core into a reactive intermediate. This functional group is an excellent leaving group in nucleophilic substitution reactions, providing a straightforward and efficient means to introduce a wide array of other functional groups and build molecular complexity.
Chemical Structure and Properties
The fundamental properties of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine are summarized below. These data are essential for its use in experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 6-(chloromethyl)pyrrolo[1,2-b]pyridazine | [4] |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | [4] |
| Physical Form | Powder or crystals | [8] |
| InChI Key | InChI=1S/C8H7ClN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2 | [4] |
Spectroscopic Characterization (Predicted)
While a specific experimental spectrum for this exact compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on known data for the pyrrolo[1,2-b]pyridazine scaffold.[6][9]
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both the pyrrole and pyridazine rings. The protons on the pyridazine moiety (H-2, H-3, H-4) would typically appear as doublets or double-doublets in the downfield region (δ 6.8-9.0 ppm).[6][9] The pyrrole protons (H-5, H-7) would resonate in the aromatic region as well. A characteristic singlet for the chloromethyl (–CH₂Cl) protons would be expected around δ 4.5-5.0 ppm, a region typical for benzylic-type protons adjacent to an electronegative atom.
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¹³C NMR: The spectrum would show eight distinct carbon signals. The aromatic carbons of the fused ring system would appear in the δ 110-150 ppm range.[6] The signal for the chloromethyl carbon would be significantly upfield, likely in the δ 40-50 ppm range.
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis involves the initial formation of the pyrrolo[1,2-b]pyridazine core, followed by functionalization at the 6-position. This approach offers modularity and relies on well-understood reaction mechanisms.
Caption: Proposed four-step synthetic workflow for 6-(chloromethyl)pyrrolo[1,2-b]pyridazine.
Detailed Experimental Protocol (Hypothetical)
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Synthesis of the Pyrrolo[1,2-b]pyridazine Core: The parent heterocycle can be synthesized via several established methods, most notably through 1,3-dipolar cycloaddition reactions involving pyridazinium N-ylides and suitable dipolarophiles or through condensation reactions.[2][5] The choice of method depends on the availability of starting materials.
-
Vilsmeier-Haack Formylation:
-
Rationale: This reaction is a classic and highly effective method for introducing a formyl (–CHO) group onto electron-rich aromatic rings. The pyrrole moiety of the scaffold is sufficiently activated for this electrophilic substitution, which is expected to occur regioselectively at the 6-position.
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Procedure: To a cooled (0 °C) solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) dropwise. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent. Add a solution of the parent pyrrolo[1,2-b]pyridazine in DMF. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) until TLC analysis indicates consumption of the starting material. Carefully quench the reaction by pouring it onto ice, followed by basification with aqueous NaOH to hydrolyze the iminium intermediate. The resulting 6-formylpyrrolo[1,2-b]pyridazine product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
-
-
Reduction to the Alcohol:
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the aromatic heterocyclic core.
-
Procedure: Dissolve the 6-formyl derivative in a suitable alcoholic solvent such as methanol or ethanol. Cool the solution to 0 °C and add NaBH₄ portion-wise. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product, 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine, with an appropriate solvent.
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-
Chlorination of the Alcohol:
-
Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the release of SO₂ and HCl gas.
-
Procedure: In an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, dissolve the 6-(hydroxymethyl) derivative. Cool the solution to 0 °C and add thionyl chloride dropwise. A small amount of a base like pyridine may be used to scavenge the generated HCl. Allow the reaction to proceed until completion. Carefully remove the solvent and excess reagent under reduced pressure to yield the crude 6-(chloromethyl)pyrrolo[1,2-b]pyridazine, which can be purified by recrystallization or chromatography.
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Chemical Reactivity: A Gateway to Derivatization
The synthetic value of 6-(chloromethyl)pyrrolo[1,2-b]pyridazine lies in the reactivity of its chloromethyl group. This group serves as a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the pyrrolo[1,2-b]pyridazine scaffold to a vast range of molecular fragments, making it an invaluable tool for constructing compound libraries for structure-activity relationship (SAR) studies.
Caption: Key derivatization pathways via nucleophilic substitution of the chloromethyl group.
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With Nitrogen Nucleophiles: Reaction with primary or secondary amines in the presence of a non-nucleophilic base yields the corresponding substituted aminomethyl derivatives.
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With Oxygen Nucleophiles: Alkoxides or carboxylates can displace the chloride to form ethers and esters, respectively.
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With Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles that react readily to form thioethers.
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With Carbon Nucleophiles: Reagents like sodium cyanide can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Applications in Research and Development
The pyrrolo[1,2-b]pyridazine scaffold is a recurring motif in compounds with significant pharmacological potential. By providing a reactive handle on this core, 6-(chloromethyl)pyrrolo[1,2-b]pyridazine serves as a critical starting material for exploring these applications.
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Anticancer Drug Discovery: Derivatives of this scaffold have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, including colon, ovarian, and breast cancer.[1][10] Some have been investigated as phenstatin analogues that target tubulin polymerization.[10] The ability to easily generate a library of derivatives from the chloromethyl intermediate is crucial for optimizing potency and selectivity.
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Enzyme Inhibition: The scaffold has been identified as a promising backbone for the development of inhibitors for enzymes like PARP-1 and JAKs.[3][7] PARP inhibitors are a clinically validated class of anticancer drugs, particularly for cancers with specific DNA repair deficiencies.
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Materials Science: The planar, conjugated nature of the pyrrolo[1,2-b]pyridazine ring system imparts fluorescent properties.[6] The chloromethyl group allows for the incorporation of this fluorophore into larger polymeric or macromolecular systems for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.
Safe Handling, Storage, and Disposal
As with any reactive chemical intermediate, proper safety precautions are paramount when handling 6-(chloromethyl)pyrrolo[1,2-b]pyridazine.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended to prevent degradation from moisture or air.[8] It should be kept away from incompatible materials such as strong bases, oxidizing agents, and potent nucleophiles.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[13]
Conclusion
6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a strategically important chemical building block. It combines the desirable biological and physical properties of the pyrrolo[1,2-b]pyridazine scaffold with a reactive functional group that enables straightforward chemical modification. Its utility in the synthesis of compound libraries for drug discovery and its potential for incorporation into advanced materials make it a valuable tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and handling requirements is key to unlocking its full potential.
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